

Application Note: High-Fidelity Quantification of 3-(4-Fluorobenzoyl)propionic Acid

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Compound of Interest

Compound Name: 3-(4-Fluorobenzoyl)propionic acid

Cat. No.: B1222277

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Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of **3-(4-Fluorobenzoyl)propionic acid** (FBPA). As a principal metabolite of the antipsychotic drug Haloperidol and a key intermediate in pharmaceutical synthesis, robust quantification of FBPA is critical for pharmacokinetic studies, quality control in drug manufacturing, and biochemical research.^{[1][2]} This document outlines two validated analytical approaches: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We delve into the causality behind experimental choices, from mobile phase composition to instrument parameters, ensuring each protocol is a self-validating system. This note is intended for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of this compound.

Compound Profile: 3-(4-Fluorobenzoyl)propionic Acid

Understanding the physicochemical properties of **3-(4-Fluorobenzoyl)propionic acid** is fundamental to developing effective analytical methods. Its structure features a carboxylic acid group, making it amenable to reverse-phase chromatography, and a fluorobenzoyl chromophore, which allows for strong UV absorbance.

Property	Value	Source(s)
Synonyms	4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III	[1][3]
CAS Number	366-77-8	[4]
Molecular Formula	C ₁₀ H ₉ FO ₃	[1][5]
Molecular Weight	196.18 g/mol	[1]
Melting Point	98-104 °C	[1]
Appearance	White crystalline powder	[1]
Purity (Typical)	≥97% (HPLC)	[1]

Analytical Standards & Sample Preparation

The foundation of accurate quantification is a well-characterized reference standard. It is imperative to use a certified reference material (CRM) of **3-(4-Fluorobenzoyl)propionic acid** with a known purity, typically ≥99% as determined by HPLC.[1] All stock and working solutions should be prepared using Class A volumetric glassware.

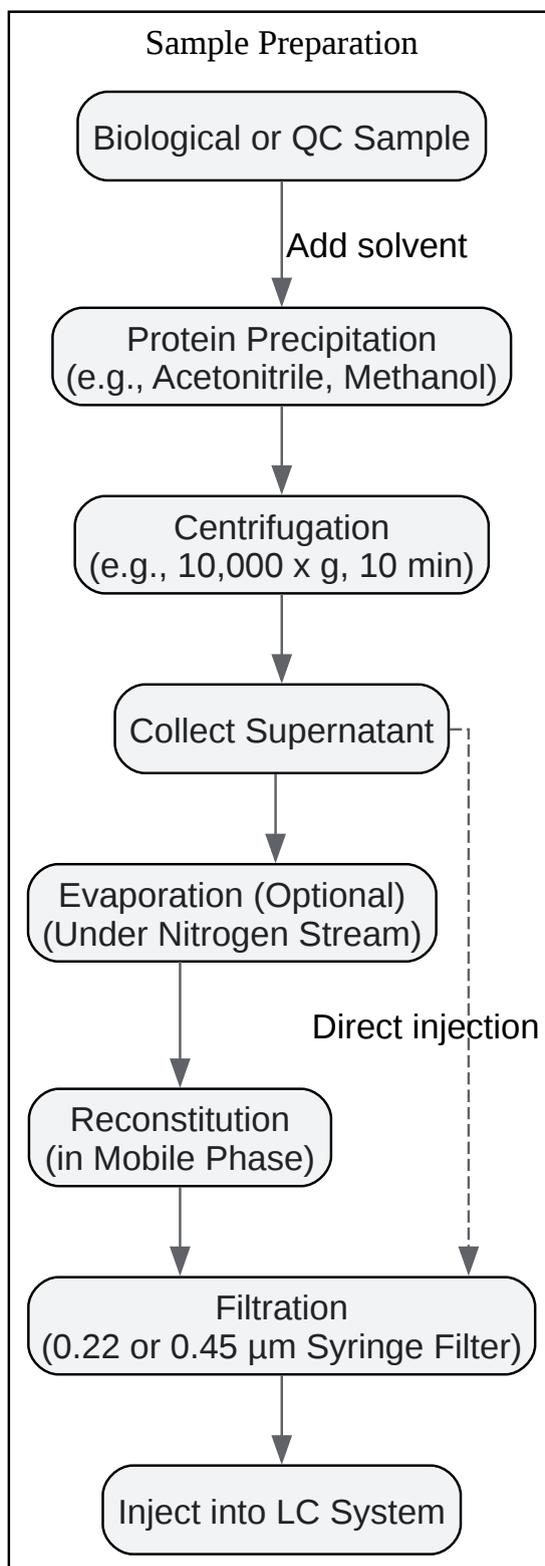
2.1. Stock Solution Preparation (1 mg/mL)

- Accurately weigh approximately 10 mg of the **3-(4-Fluorobenzoyl)propionic acid** reference standard.
- Quantitatively transfer the standard to a 10 mL volumetric flask.
- Add approximately 7 mL of a suitable solvent (e.g., Acetonitrile or Methanol).
- Sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with the same solvent and mix thoroughly.

- Store the stock solution at 2-8°C, protected from light. Stability should be established as per internal laboratory SOPs.

2.2. General Sample Preparation Workflow

The goal of sample preparation is to extract the analyte from the sample matrix and remove interferences.[6] The specific steps will vary based on the matrix (e.g., plasma, urine, formulation buffer).



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Caption: General workflow for sample preparation prior to analysis.

Method 1: Reverse-Phase HPLC with UV Detection

This method is robust, cost-effective, and suitable for quality control applications where analyte concentrations are expected to be in the $\mu\text{g/mL}$ range.^[7] The principle relies on the partitioning of FBPA between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic modifier in the mobile phase ensures that the carboxylic acid group of FBPA is protonated (non-ionized), leading to consistent retention and sharp peak shapes.

3.1. Experimental Protocol: HPLC-UV

Parameter	Recommended Condition	Rationale
Instrument	HPLC system with UV/Vis or Diode Array Detector (DAD)	Standard equipment in most analytical labs.
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size	Industry-standard for reverse-phase separation of small molecules.
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid), 45:55 v/v	Provides good separation and peak shape. Phosphoric acid controls pH to suppress ionization.[7][8]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9]
Column Temp.	30 $^{\circ}$ C	Enhances reproducibility by minimizing viscosity fluctuations.
Detection λ	233 nm	Corresponds to a high absorbance wavelength for similar benzoyl compounds, ensuring good sensitivity.[7]
Injection Vol.	20 μ L	A typical volume that balances sensitivity with potential for peak overload.
Run Time	~10 minutes	Sufficient to elute the analyte and any common impurities.

3.2. Step-by-Step Methodology

- **System Preparation:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

- **Calibration Standards:** Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- **Sample Preparation:** Prepare unknown samples as described in Section 2.2, ensuring the final dilution is made with the mobile phase.
- **Injection Sequence:** Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject quality control (QC) samples and unknown samples.
- **Data Analysis:** Integrate the peak area corresponding to the retention time of **3-(4-Fluorobenzoyl)propionic acid**. Construct a linear regression curve of peak area versus concentration from the calibration standards. Quantify unknown samples using this curve.

3.3. Method Validation Parameters (ICH Guidelines)

The method must be validated to ensure its suitability for the intended purpose.[7]

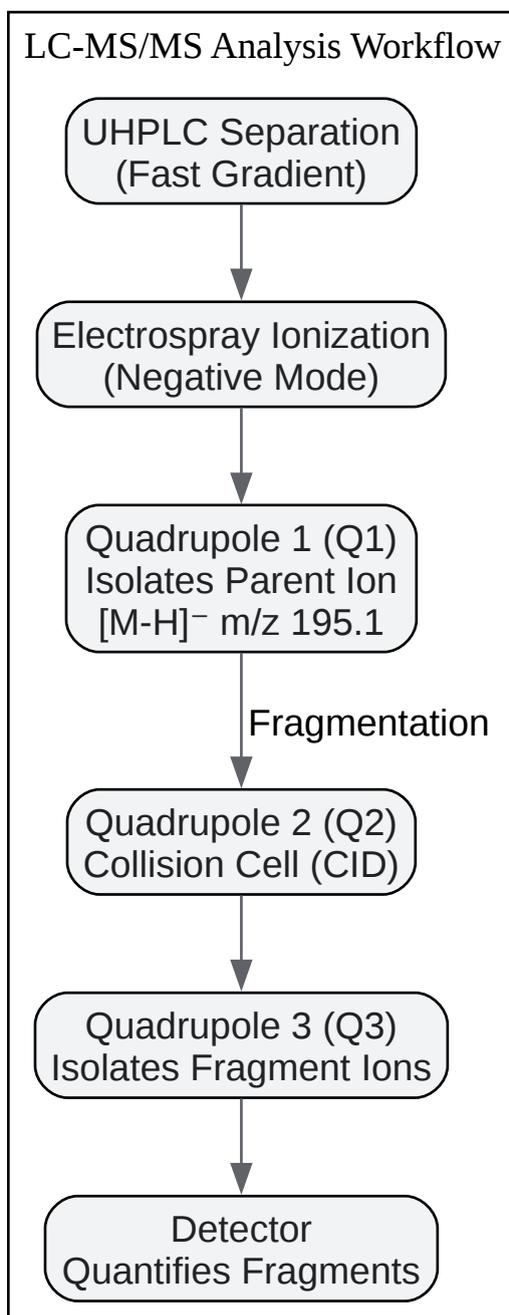
Parameter	Typical Acceptance Criteria
Linearity (R ²)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	≤ 2.0%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1 (typically low µg/mL)[10]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1 (typically mid µg/mL)[10]
Specificity	Peak purity analysis (using DAD) and resolution from adjacent peaks > 2.0

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, LC-MS/MS is the preferred method.[7][11] This technique can

achieve quantification in the ng/mL to pg/mL range. The method involves separating the analyte via LC, ionizing it (typically via electrospray ionization - ESI), and detecting specific parent-to-fragment ion transitions using a triple quadrupole mass spectrometer.

4.1. Experimental Protocol: LC-MS/MS



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Caption: Workflow for LC-MS/MS detection of FBPA.

Parameter	Recommended Condition	Rationale
Instrument	UHPLC system coupled to a triple quadrupole mass spectrometer	Provides the necessary speed, resolution, and sensitivity.[12]
Column	C18, 50 mm x 2.1 mm, 1.8 μ m particle size	Shorter column and smaller particles are ideal for fast UHPLC gradients.
Mobile Phase A	Water with 0.1% Formic Acid	Formic acid is a volatile modifier compatible with mass spectrometry.[8]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Standard organic solvent for reverse-phase LC-MS.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Gradient	5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate	A fast gradient allows for high sample throughput.
Ionization Mode	ESI Negative	The carboxylic acid group readily deprotonates to form $[M-H]^-$, making negative mode highly efficient.
MRM Transitions	Quantifier: 195.1 \rightarrow 123.1; Qualifier: 195.1 \rightarrow 95.1	Parent ion (m/z 195.1) corresponds to $[M-H]^-$. Fragments correspond to the fluorobenzoyl cation (m/z 123) and subsequent loss of CO.

4.2. Step-by-Step Methodology

- **System Preparation:** Equilibrate the LC-MS/MS system. Infuse a ~ 1 μ g/mL solution of FBPA to optimize ion source parameters (e.g., capillary voltage, gas flow) and confirm MRM transitions.

- **Calibration Standards:** Prepare calibration standards and QC samples in the relevant matrix (e.g., blank plasma) to account for matrix effects. A typical range would be 0.5 to 500 ng/mL. An internal standard (e.g., a stable isotope-labeled version of FBPA or a structurally similar compound) should be used.
- **Sample Preparation:** Perform protein precipitation as described in Section 2.2. Add the internal standard prior to precipitation.
- **Injection Sequence & Data Analysis:** Similar to the HPLC method, analyze blanks, calibration standards, and samples. Quantify using the ratio of the analyte peak area to the internal standard peak area.

Conclusion

This application note provides two robust and reliable methods for the quantification of **3-(4-Fluorobenzoyl)propionic acid**. The HPLC-UV method is ideal for routine analysis in quality control settings, while the LC-MS/MS method offers superior sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic research. The choice of method should be guided by the specific requirements for sensitivity, sample matrix complexity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.

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